molecular formula C24H23F2N5O3 B15136007 PI3K|A-IN-22

PI3K|A-IN-22

Cat. No.: B15136007
M. Wt: 467.5 g/mol
InChI Key: OIVDIJHGKFXNJF-OAHLLOKOSA-N
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Description

PI3Kα-IN-22 is a selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, a critical node in the PI3K/Akt/mTOR signaling pathway implicated in cancer proliferation, survival, and metabolism . Developed using a pyridine-based scaffold, PI3Kα-IN-22 exhibits high binding affinity to the ATP-binding pocket of PI3Kα, as demonstrated through molecular modeling and in vitro enzyme inhibition assays . Its selectivity profile distinguishes it from pan-PI3K inhibitors, reducing off-target effects on other isoforms (e.g., PI3Kβ, γ, δ) while maintaining potency against oncogenic PI3Kα mutants (e.g., H1047R) . Preclinical studies highlight its anti-proliferative activity in PI3Kα-driven tumor models, positioning it as a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C24H23F2N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[(1R)-1-[3-cyano-2-(4,4-difluoropiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid

InChI

InChI=1S/C24H23F2N5O3/c1-14-11-17(15(2)28-19-6-4-3-5-16(19)23(33)34)21-29-20(18(12-27)22(32)31(21)13-14)30-9-7-24(25,26)8-10-30/h3-6,11,13,15,28H,7-10H2,1-2H3,(H,33,34)/t15-/m1/s1

InChI Key

OIVDIJHGKFXNJF-OAHLLOKOSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)C#N)N3CCC(CC3)(F)F)C(=C1)[C@@H](C)NC4=CC=CC=C4C(=O)O

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C#N)N3CCC(CC3)(F)F)C(=C1)C(C)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of PI3K|A-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using automated systems, and implementing quality control measures.

Chemical Reactions Analysis

PI3K|A-IN-22 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of this compound.

Scientific Research Applications

PI3K|A-IN-22 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the PI3K/AKT/mTOR signaling pathway and its role in cellular processes.

    Biology: It helps in understanding the molecular mechanisms underlying cell growth, proliferation, and survival.

    Medicine: this compound is investigated for its potential therapeutic applications in treating cancers that involve dysregulation of the PI3K pathway.

    Industry: It is used in the development of new drugs and therapeutic strategies targeting the PI3K pathway.

Mechanism of Action

PI3K|A-IN-22 exerts its effects by inhibiting the activity of PI3Kα. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. The molecular targets of this compound include the p110α catalytic subunit of PI3Kα, which is responsible for the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition prevents the activation of downstream signaling molecules such as AKT and mTOR .

Comparison with Similar Compounds

Key Advantages and Limitations

Advantages :

  • High selectivity for PI3Kα over β, γ, δ isoforms .
  • Efficacy against oncogenic PI3Kα mutants .
  • Improved metabolic stability compared to pictilisib .

Limitations :

  • Limited clinical data; safety in humans remains unproven.
  • Less potent than pictilisib in biochemical assays (IC₅₀ 3.2 nM vs. 3.0 nM) .

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